molecular formula C24H28ClN3O4S B2506750 N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1217041-79-6

N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No. B2506750
CAS RN: 1217041-79-6
M. Wt: 490.02
InChI Key: BHIMHIARDQPWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H28ClN3O4S and its molecular weight is 490.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-Inflammatory and Analgesic Properties : A study synthesized novel compounds including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, showing significant anti-inflammatory and analgesic activities. These compounds were effective COX-2 inhibitors, offering potential for the development of new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

  • Antimicrobial Activity : Research on derivatives of 2,3-Dihydrobenzo[b][1,4]Thiazepine-3-Carboxamide, similar in structure to the compound , demonstrated significant antibacterial and antifungal activities. This suggests potential applications in combating microbial infections (Raval, Naik, & Desai, 2012).

  • Antitumor Properties : Another study synthesized N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, showing promising results in anticancer activity screening. This indicates potential for new anticancer agents' development (Horishny et al., 2020).

  • Cytotoxic Activities : Synthesis of compounds like 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives showcased anticancer activities, particularly against A549 and HT29 cell lines. This research highlights the compound's potential in cancer treatment (Nowak et al., 2014).

  • Cerebral Protective Agents : A study on 2-aminothiazoles and 2-thiazolecarboxamides, with a structure related to the compound, revealed anti-anoxic (AA) activity, suggesting potential as cerebral protective agents (Ohkubo et al., 1995).

  • Synthesis and Reactions of Thiazolo[3,2-a]pyrimidine Derivatives : Research into the synthesis and reactions of thiazolo[3,2-a]pyrimidine derivatives, related in structure to the compound, provides insights into the chemical properties and potential applications in various fields, including pharmaceuticals (Kinoshita et al., 1987).

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S.ClH/c1-17-3-5-19-22(15-17)32-24(25-19)27(8-2-7-26-9-11-29-12-10-26)23(28)18-4-6-20-21(16-18)31-14-13-30-20;/h3-6,15-16H,2,7-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIMHIARDQPWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.